molecular formula C16H10ClNO2 B6319564 4-[(4-chlorophenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one CAS No. 15601-44-2

4-[(4-chlorophenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one

Cat. No.: B6319564
CAS No.: 15601-44-2
M. Wt: 283.71 g/mol
InChI Key: PKMDOGQJFLVZEJ-UHFFFAOYSA-N
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Description

The compound “4-(4-Chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one” is a type of organic compound known as an oxazole, which is a heterocyclic compound containing an oxygen atom, a nitrogen atom, and a phenyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as pyrrolinium salts are synthesized through reactions involving 4-chlorobenzylidene and various bromo-alkanes .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and similar compounds. It likely contains an oxazole ring (a five-membered ring with one oxygen and one nitrogen atom), a phenyl group (a six-membered carbon ring), and a 4-chlorobenzylidene group .

Scientific Research Applications

Antimicrobial Activity

4-(4-Chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has shown promising results in antimicrobial applications. Schiff’s bases derived from 1-amino-4-(4-chlorobenzylidene)-2-methyl-1H-imidazolin-5(4H)-one, which is synthesized using 4-chlorobenzylidene-2-methyl-(4H)-oxazol-5-one, exhibit antimicrobial activities against several strains of Gram-positive, Gram-negative bacteria, molds, and yeasts (Nguyen et al., 2019).

Nonlinear Optical Properties

Studies have demonstrated the nonlinear optical properties of 4-substituted benzylidene-2-phenyl oxazol-5-ones. These properties are significant for potential applications in photonics and electronics, highlighting the compound’s relevance in material science (Murthy et al., 2010).

Spectral Properties Analysis

The spectral properties of 4-(4-Chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one and its derivatives have been a subject of research. Studies focusing on IR and NMR spectroscopy of this compound provide insights into the influence of substituents on its spectral properties, which is crucial for its characterization and application in various fields (Palcut, 2009).

Properties

IUPAC Name

4-[(4-chlorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO2/c17-13-8-6-11(7-9-13)10-14-16(19)20-15(18-14)12-4-2-1-3-5-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMDOGQJFLVZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90291187
Record name 5(4H)-Oxazolone, 4-[(4-chlorophenyl)methylene]-2-phenyl-, (4Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57427-77-7
Record name 5(4H)-Oxazolone, 4-[(4-chlorophenyl)methylene]-2-phenyl-, (4Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(4-chlorophenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one
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Reactant of Route 5
4-[(4-chlorophenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one

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